2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
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Overview
Description
2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including their use as anxiolytics, sedatives, and anticonvulsants
Mechanism of Action
Target of Action
The primary targets of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde are currently unknown. This compound is a derivative of the benzodiazepine class, which is known to interact with various receptors in the body . .
Mode of Action
The mode of action of This compound Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The biochemical pathways affected by This compound As a benzodiazepine derivative, it may potentially influence the GABAergic system, but specific pathways and downstream effects are currently unknown .
Pharmacokinetics
The ADME properties of This compound The compound has a predicted boiling point of 425.2±34.0 °C and a density of 1.244±0.06 g/cm3
Result of Action
The molecular and cellular effects of This compound Given its structural similarity to benzodiazepines, it may have similar effects such as sedation, muscle relaxation, and anti-anxiety effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Specific studies investigating these factors for this compound are currently lacking .
Preparation Methods
The synthesis of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anxiolytic or anticonvulsant properties, is ongoing.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can be compared to other benzodiazepine derivatives, such as diazepam or lorazepam. While these compounds share a similar core structure, the presence of different substituents can significantly alter their biological activity and pharmacokinetic properties. The unique structure of this compound makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-11(15)12-9-4-2-3-5-10(9)13(8)7-14/h2-5,7-8H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQQYIQVKQXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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